An In-depth Technical Guide to (6-Bromo-5-methoxypyridin-2-yl)methanol
An In-depth Technical Guide to (6-Bromo-5-methoxypyridin-2-yl)methanol
CAS Number: 905562-91-6
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (6-Bromo-5-methoxypyridin-2-yl)methanol, a key building block for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | Supplier Data |
| Molecular Weight | 218.05 g/mol | Supplier Data |
| CAS Number | 905562-91-6 | |
| Appearance | White to off-white solid | Supplier Data |
| Boiling Point | 325.8 ± 37.0 °C (Predicted) | Computational Prediction |
| Density | 1.595 ± 0.06 g/cm³ (Predicted) | Computational Prediction |
| Storage | Store at 2-8°C under an inert atmosphere | Supplier Data |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for (6-Bromo-5-methoxypyridin-2-yl)methanol is not explicitly available in the searched literature. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route involves the reduction of the corresponding aldehyde, 6-bromo-5-methoxypyridine-2-carbaldehyde.
Proposed Synthesis of (6-Bromo-5-methoxypyridin-2-yl)methanol
Experimental Protocol: Reduction of 6-Bromo-5-methoxypyridine-2-carbaldehyde
Materials:
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6-Bromo-5-methoxypyridine-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Round-bottom flask
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Separatory funnel
Procedure:
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In a round-bottom flask, dissolve 6-bromo-5-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude (6-Bromo-5-methoxypyridin-2-yl)methanol can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Medicinal Chemistry
Brominated pyridines are versatile intermediates in medicinal chemistry due to the bromine atom's ability to participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse molecular fragments, which is a key strategy in the synthesis of kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site.
Representative Application: Suzuki Coupling
A common application for (6-Bromo-5-methoxypyridin-2-yl)methanol in drug discovery would be its use in a Suzuki coupling reaction to introduce a new aryl or heteroaryl group.
Experimental Protocol: General Suzuki Coupling
Materials:
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(6-Bromo-5-methoxypyridin-2-yl)methanol
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Aryl or heteroaryl boronic acid or boronic ester
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
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Inert atmosphere setup
Procedure:
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To a reaction vessel, add (6-Bromo-5-methoxypyridin-2-yl)methanol (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
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Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-30 minutes).
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Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (typically 1-5 mol%).
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Heat the reaction mixture to the appropriate temperature (often between 80-120°C) under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Potential Role in Signaling Pathways
While the specific biological targets of compounds derived from (6-Bromo-5-methoxypyridin-2-yl)methanol are not documented, its structural motif is relevant to the development of inhibitors for various kinase signaling pathways implicated in cancer. For instance, substituted pyridines are core components of inhibitors targeting kinases such as ALK (Anaplastic Lymphoma Kinase) and others.[3]
Safety Information
Based on available Safety Data Sheet (SDS) information for structurally similar compounds, (6-Bromo-5-methoxypyridin-2-yl)methanol should be handled with care.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, and all appropriate safety precautions should be taken. The information provided is based on publicly available data and predictions, and further experimental validation is recommended.
